Home > Products > Screening Compounds P30654 > Cevidoplenib dimesylate
Cevidoplenib dimesylate - 2043659-93-2

Cevidoplenib dimesylate

Catalog Number: EVT-12548516
CAS Number: 2043659-93-2
Molecular Formula: C27H35N7O9S2
Molecular Weight: 665.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cevidoplenib Dimesylate is the dimesylate salt of cevidoplenib, an orally available inhibitor of spleen tyrosine kinase (SYK), with potential anti-inflammatory and immunomodulating activities. Upon oral administration, cevidoplenib binds to and inhibits the activity of SYK, blocking Fc receptor and B-cell receptor (BCR)-mediated signaling in inflammatory cells, including macrophages, neutrophils, mast cells, natural killer (NK) cells and B-cells. This leads to the inhibition of the activation of these inflammatory cells, and the related inflammatory responses and tissue damage. SYK, a non-receptor cytoplasmic protein tyrosine kinase widely expressed in hematopoietic cells, plays a key role in Fc receptor and B-cell receptor signaling in inflammatory cells. It is involved in coupling activated immunoreceptors, such as Fc receptors and B-cell receptors, to signal downstream events that mediate diverse cellular responses, including proliferation, differentiation, and phagocytosis, which are important for allergic and antibody-mediated immune diseases such as immune thrombocytopenia (ITP).
Overview

Cevidoplenib dimesylate, also known as SKI-O-703, is a novel small molecule drug developed as a selective inhibitor of spleen tyrosine kinase. It is primarily indicated for the treatment of immune thrombocytopenia, a condition characterized by low platelet counts. The drug has received orphan drug designation from the U.S. Food and Drug Administration, highlighting its potential for treating rare diseases. Cevidoplenib dimesylate is derived from its parent compound, SKI-O-592, which was synthesized through structure-based drug design techniques.

Source and Classification

Cevidoplenib dimesylate is classified as a spleen tyrosine kinase inhibitor. It is synthesized and developed by Oscotec Inc., a biotechnology company focused on innovative treatments for immune-related diseases. The compound's molecular formula is C25H27N7O3C_{25}H_{27}N_{7}O_{3}, and it has a CAS Registry Number of 1703788-21-9 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Cevidoplenib dimesylate involves several key steps:

  1. Starting Material: The synthesis begins with SKI-O-592, which is characterized as a pyrazolylpyrimidine compound.
  2. Salt Formation: Cevidoplenib dimesylate is formed by converting SKI-O-592 into its mesylate salt form to enhance its oral bioavailability.
  3. Characterization Techniques: The compound is characterized using various analytical methods including mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Cevidoplenib dimesylate features a complex molecular structure that includes multiple nitrogen atoms and a pyrimidine core. The specific arrangement of atoms contributes to its activity as a selective inhibitor of spleen tyrosine kinase.

  • Molecular Weight: Approximately 453.6 g/mol.
  • InChIKey: YCZUBLQESBVOSH-IBGZPJMESA-N .
Chemical Reactions Analysis

Reactions and Technical Details

Cevidoplenib dimesylate undergoes various chemical reactions typical for small molecule drugs, including:

  1. Hydrolysis: In aqueous environments, the mesylate group can undergo hydrolysis, affecting the stability of the compound.
  2. Metabolism: In vivo studies suggest that the compound is metabolized primarily in the liver, where it may be converted into active or inactive metabolites.

These reactions are essential for understanding the pharmacokinetics and pharmacodynamics of Cevidoplenib dimesylate in clinical settings.

Mechanism of Action

Process and Data

Cevidoplenib dimesylate exerts its therapeutic effects by selectively inhibiting spleen tyrosine kinase. This inhibition disrupts signaling pathways involved in B cell activation and inflammation, which are crucial in the pathogenesis of immune thrombocytopenia. By blocking these pathways, Cevidoplenib dimesylate helps to increase platelet counts in affected patients .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to moisture due to the mesylate group.
  • pH Stability: Optimal stability observed at neutral pH levels.

These properties are vital for formulation development and ensuring effective delivery of the drug in clinical applications.

Applications

Scientific Uses

Cevidoplenib dimesylate is primarily being investigated for:

  1. Immune Thrombocytopenia: Clinical trials have demonstrated significant efficacy in increasing platelet counts among patients with this condition .
  2. Potential Applications in Other Diseases: Given its mechanism of action, there may be future applications in other autoimmune disorders or conditions characterized by dysregulated immune responses.

The ongoing research into Cevidoplenib dimesylate underscores its potential impact on treating immune-related diseases effectively.

Properties

CAS Number

2043659-93-2

Product Name

Cevidoplenib dimesylate

IUPAC Name

cyclopropyl-[5-[[4-[4-[[(4S)-4-hydroxy-1,2-oxazolidin-2-yl]methyl]-3-methylpyrazol-1-yl]pyrimidin-2-yl]amino]-1-methylindol-3-yl]methanone;methanesulfonic acid

Molecular Formula

C27H35N7O9S2

Molecular Weight

665.7 g/mol

InChI

InChI=1S/C25H27N7O3.2CH4O3S/c1-15-17(10-31-12-19(33)14-35-31)11-32(29-15)23-7-8-26-25(28-23)27-18-5-6-22-20(9-18)21(13-30(22)2)24(34)16-3-4-16;2*1-5(2,3)4/h5-9,11,13,16,19,33H,3-4,10,12,14H2,1-2H3,(H,26,27,28);2*1H3,(H,2,3,4)/t19-;;/m0../s1

InChI Key

KGZICKLRNSIYNH-TXEPZDRESA-N

Canonical SMILES

CC1=NN(C=C1CN2CC(CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O

Isomeric SMILES

CC1=NN(C=C1CN2C[C@@H](CO2)O)C3=NC(=NC=C3)NC4=CC5=C(C=C4)N(C=C5C(=O)C6CC6)C.CS(=O)(=O)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.